N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that combines a tetrahydroquinoline moiety with a thiazole ring
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the thiazole ring. Common reagents used in these reactions include benzoyl chloride, thionyl chloride, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of a tetrahydroquinoline core and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-22-18(13-27-14)20(25)23-17-9-10-19-16(12-17)8-5-11-24(19)21(26)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBOIHXDPUDESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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